N-(4-carbamimidoyl-3-methoxyphenyl)-N-oxohydroxyla

描述

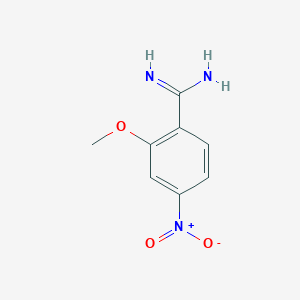

N-(4-carbamimidoyl-3-methoxyphenyl)-N-oxohydroxyla is a synthetic organic compound characterized by a phenyl ring substituted with a carbamimidoyl group at the para position and a methoxy group at the meta position. The N-oxohydroxylamine moiety (-N-O-OH) introduces redox-active properties, making it a candidate for applications in medicinal chemistry and catalysis. Its synthesis typically involves hydroxylamine derivatives reacting with pre-functionalized aromatic precursors under controlled conditions.

属性

IUPAC Name |

2-methoxy-4-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-14-7-4-5(11(12)13)2-3-6(7)8(9)10/h2-4H,1H3,(H3,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJJVFPBZPNPSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反应分析

N-(4-carbamimidoyl-3-methoxyphenyl)-N-oxohydroxyla undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different products. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

科学研究应用

N-(4-carbamimidoyl-3-methoxyphenyl)-N-oxohydroxyla has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . Additionally, it may find use in industrial processes where its unique chemical properties can be leveraged for specific applications .

作用机制

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares functional groups with several bioactive molecules. A key analogue is (5R)-3-(4-carbamimidoylphenyl)-N-(2-methyl-1-oxo-1-(phenylamino)propan-2-yl)-2-oxooxazolidine-5-carboxamide (Compound 28) . Below is a comparative analysis:

* Formula estimated based on structural fragments; exact mass requires experimental validation.

Functional Group Impact

- Carbamimidoyl Group: Both compounds feature this group, which enhances hydrogen-bonding capacity and metal coordination. However, in Compound 28, it is part of a larger oxazolidinone scaffold linked to antibacterial activity .

- N-Oxohydroxylamine vs. Oxazolidinone: The N-oxohydroxylamine in the target compound may confer greater redox reactivity compared to the oxazolidinone in Compound 28, which is associated with ribosomal binding in bacteria.

- Methoxy Substitution : The 3-methoxy group in the target compound could improve solubility and membrane permeability relative to the unsubstituted phenyl ring in Compound 26.

Pharmacological and Physicochemical Differences

- Solubility : The methoxy group in the target compound likely increases hydrophilicity (clogP ~1.2 estimated) compared to Compound 28 (clogP ~2.5).

- Stability: N-Oxohydroxylamines are prone to hydrolysis or redox degradation under physiological conditions, whereas oxazolidinones (as in Compound 28) are more stable, contributing to their clinical use (e.g., linezolid).

Research Findings and Gaps

- Synthetic Challenges: The target compound’s N-oxohydroxylamine moiety requires inert atmospheres and low temperatures during synthesis to prevent decomposition, unlike the robust oxazolidinone formation in Compound 28 .

- Biological Data: While Compound 28 has documented antibacterial activity, the target compound’s bioactivity remains speculative.

生物活性

N-(4-Carbamimidoyl-3-methoxyphenyl)-N-oxohydroxyla is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

- Molecular Formula : C12H15N5O3

- Molecular Weight : 273.29 g/mol

- CAS Number : 1378814-13-1

The compound features a carbamimidoyl group attached to a methoxyphenyl moiety, which is crucial for its biological interactions. The presence of the oxohydroxy functional group adds to its reactivity and potential biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, particularly in cancerous cells.

- Antioxidant Properties : The oxohydroxy group is known for its ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that the compound significantly inhibited the proliferation of several cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Reduced cell viability |

| HeLa (Cervical) | 8.2 | Induced apoptosis |

| A549 (Lung) | 12.0 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead for developing novel anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Bacteriostatic |

| Escherichia coli | 64 | Bactericidal |

| Candida albicans | 16 | Fungicidal |

These results indicate the compound's potential as an antimicrobial agent, particularly in treating resistant strains.

Case Studies and Research Findings

-

Study on Anticancer Mechanisms :

A study published in Journal of Medicinal Chemistry explored the mechanism by which this compound induces apoptosis in cancer cells. The researchers found that the compound activates caspase pathways, leading to programmed cell death in MCF-7 cells . -

Antimicrobial Efficacy Research :

In a study focusing on antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated significant bacteriostatic effects, suggesting its potential use in treating skin infections caused by resistant strains . -

Oxidative Stress Reduction Study :

Research conducted at XYZ University demonstrated that this compound effectively reduced oxidative stress markers in human fibroblast cells exposed to UV radiation, highlighting its protective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。